molecular formula C54H72N8O13 B12304634 DBCO-PEG4acetic-EVCit-PAB

DBCO-PEG4acetic-EVCit-PAB

Cat. No.: B12304634
M. Wt: 1041.2 g/mol
InChI Key: MFLUIFOUUUKGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG4acetic-EVCit-PAB involves multiple steps, starting with the preparation of the DBCO group, followed by the attachment of the PEG chain, and finally the incorporation of the acetic-EVCit-PAB moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of stable bonds between the different components .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The use of automated synthesis equipment and advanced purification techniques, such as chromatography, are common in industrial settings .

Mechanism of Action

The mechanism of action of DBCO-PEG4acetic-EVCit-PAB involves its selective reactivity with azides through SPAAC, forming stable triazole linkages. The PEG chain enhances solubility and flexibility, while the cathepsin-cleavable peptide linker ensures the release of the active drug or molecule in the target environment. The molecular targets include proteins and peptides containing azide groups, and the pathways involved are primarily related to bioconjugation and drug delivery .

Comparison with Similar Compounds

Properties

Molecular Formula

C54H72N8O13

Molecular Weight

1041.2 g/mol

IUPAC Name

tert-butyl 4-[[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-5-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate

InChI

InChI=1S/C54H72N8O13/c1-36(2)49(52(70)60-42(14-10-26-57-53(55)71)50(68)58-41-20-16-37(34-63)17-21-41)61-51(69)43(22-25-48(67)75-54(3,4)5)59-46(65)35-74-32-31-73-30-29-72-28-27-56-45(64)23-24-47(66)62-33-40-13-7-6-11-38(40)18-19-39-12-8-9-15-44(39)62/h6-9,11-13,15-17,20-21,36,42-43,49,63H,10,14,22-35H2,1-5H3,(H,56,64)(H,58,68)(H,59,65)(H,60,70)(H,61,69)(H3,55,57,71)

InChI Key

MFLUIFOUUUKGRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Origin of Product

United States

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